N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide
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Overview
Description
N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide is a member of benzimidazoles.
Scientific Research Applications
Antimicrobial and Cytotoxic Activities : A study explored the synthesis of new thiazole derivatives, including compounds structurally similar to the one . These derivatives showed notable antimicrobial activity against various bacteria and fungi. Moreover, they exhibited cytotoxic activity against human leukemia and mouse embryonic fibroblast cells (Dawbaa et al., 2021).
Herbicidal Activity : Another research investigated compounds including N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a] pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide. These compounds demonstrated effectiveness in herbicidal activity, particularly against Brassica campestris L. at certain concentrations (Liu et al., 2007).
Potential in Antiulcer Medication : A study on N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a compound with a similar structure, found it effective as a herbicidal agent, suggesting potential applications in the development of antiulcer drugs (Liu et al., 2008).
Synthesis and Evaluation as Anticonvulsants : A study on N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, a related compound, showed these molecules could potentially act as new hybrid anticonvulsant agents, combining elements of known antiepileptic drugs (Kamiński et al., 2015).
Evaluation in Treating Cough or Idiopathic Pulmonary Fibrosis : A study evaluated the use of PI3K inhibitors structurally similar to the compound for treating idiopathic pulmonary fibrosis and cough (Norman, 2014).
Inhibitory Activity on Gastric Secretion : Research on compounds like [(pyridylmethyl)sulfinyl]benzimidazoles, related to the compound , has shown they possess significant antisecretory activity, inhibiting gastric secretion, which is relevant in the treatment of gastric ulcers (Kohl et al., 1992).
Properties
Molecular Formula |
C18H18Cl2N4O2S |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-(3,5-dichloropyridin-2-yl)-2-[1-(2-methoxyethyl)benzimidazol-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C18H18Cl2N4O2S/c1-11(17(25)23-16-13(20)9-12(19)10-21-16)27-18-22-14-5-3-4-6-15(14)24(18)7-8-26-2/h3-6,9-11H,7-8H2,1-2H3,(H,21,23,25) |
InChI Key |
LPHZQKMYLPRSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=N1)Cl)Cl)SC2=NC3=CC=CC=C3N2CCOC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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